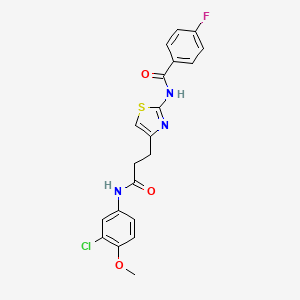

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the steps used to produce a compound. This can include the starting materials, the reactions they undergo, the conditions under which the reactions occur, and the yields of the product .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds with structural similarities to N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has focused on understanding their molecular structure and intermolecular interactions. For instance, studies on N-3-hydroxyphenyl-4-methoxybenzamide have elucidated the influence of dimerization and crystal packing on molecular geometry, providing insights into how these interactions impact the rotational conformation of aromatic rings and dihedral angles (Karabulut et al., 2014).

Antimicrobial Activity

The exploration of fluorine-containing thiadiazolotriazinones, closely related in structure to the subject compound, has revealed their potential as antibacterial agents. These studies highlight the pharmacophoric significance of the fluorophenyl groups in synthesizing new biologically active molecules with promising antibacterial activities (Holla, Bhat, & Shetty, 2003).

Pharmacological Evaluation for Anticonvulsant Activity

Research into 4-thiazolidinone derivatives, including those structurally related to N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide, has demonstrated their efficacy as anticonvulsant agents. These compounds are shown to have significant effects on benzodiazepine receptors, suggesting their potential in treating conditions such as seizures without impairing learning and memory (Faizi et al., 2017).

Anticancer Potential

The synthesis and evaluation of aminothiazole-paeonol derivatives, related to the chemical structure , have uncovered high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. Compounds in this category have shown to be superior to 5-fluorouracil in their potency and lower cytotoxicity, marking them as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the monoamine oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are essential for various brain functions including mood regulation and response to stress .

Mode of Action

The compound interacts with its target, the MAO enzyme, by inhibiting its activity . The inhibition is achieved through a competitive and reversible mechanism . This means that the compound competes with the enzyme’s natural substrates for the active site, and its effect can be reversed if the concentration of the natural substrates increases .

Biochemical Pathways

By inhibiting the MAO enzyme, the compound affects the metabolism of monoamine neurotransmitters . This leads to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects depending on the specific neurotransmitter involved .

Result of Action

The inhibition of the MAO enzyme and the subsequent increase in monoamine neurotransmitter levels can lead to various molecular and cellular effects. For instance, increased levels of these neurotransmitters can enhance neuronal signaling and potentially improve symptoms of neurological disorders such as depression and anxiety .

Safety and Hazards

properties

IUPAC Name |

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O3S/c1-28-17-8-6-14(10-16(17)21)23-18(26)9-7-15-11-29-20(24-15)25-19(27)12-2-4-13(22)5-3-12/h2-6,8,10-11H,7,9H2,1H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHFJXHCJFLLCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2842710.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)

![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)

![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)

![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)